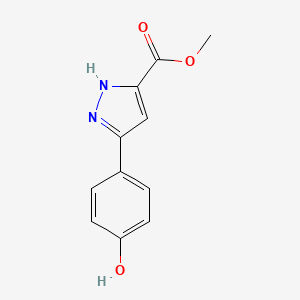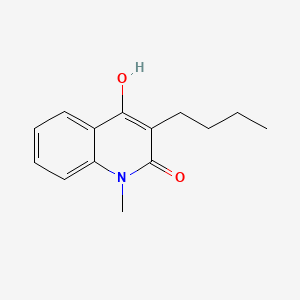![molecular formula C13H10ClNO3 B604427 3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 379252-52-5](/img/structure/B604427.png)
3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a pyran ring substituted with a chloroanilino group and a methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione typically involves the condensation of 3-chloroaniline with 6-methyl-2,4-pyrandione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(3-chloroanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Propriétés
Numéro CAS |
379252-52-5 |
|---|---|
Formule moléculaire |
C13H10ClNO3 |
Poids moléculaire |
263.67g/mol |
Nom IUPAC |
3-[(3-chlorophenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C13H10ClNO3/c1-8-5-12(16)11(13(17)18-8)7-15-10-4-2-3-9(14)6-10/h2-7,16H,1H3 |
Clé InChI |
FNPRWJJXZNBYJK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B604350.png)
![6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B604353.png)
![1,6-Diphenyl-3-[1-(prop-2-enoxyamino)ethylidene]pyridine-2,4-dione](/img/structure/B604354.png)
![6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604355.png)
![2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B604358.png)
![ETHYL 2-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B604361.png)
![4-METHOXY-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL](/img/structure/B604363.png)
![3-hydroxy-N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B604364.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604365.png)
![ethyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604367.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604368.png)
